molecular formula C6H14ClNO2S B2720856 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 5553-29-7

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B2720856
CAS No.: 5553-29-7
M. Wt: 199.69
InChI Key: KKOABHQEKCTCJY-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It is known for its unique structure, which includes a tetrahydrothiophene ring with a methylamino group and a sulfone group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with methylamine and subsequent oxidation to introduce the sulfone group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its combination of a tetrahydrothiophene ring, a methylamino group, and a sulfone group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,3-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOABHQEKCTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-29-7
Record name 3-methyl-3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride
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